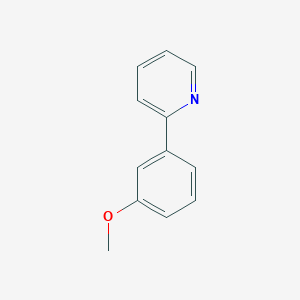
2-(3-Methoxyphenyl)pyridine
Vue d'ensemble
Description
2-(3-Methoxyphenyl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a 3-methoxyphenyl group
Mécanisme D'action
Target of Action
Pyridines and phenyl compounds are often used in the synthesis of drugs due to their ability to interact with various biological targets. They can bind to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Mode of Action
The mode of action of a compound depends on its specific structure and the target it interacts with. For example, some pyridine derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of the compound. For instance, some pyridine derivatives have been found to inhibit the expression and activities of certain vital inflammatory mediators .
Result of Action
The molecular and cellular effects of a compound’s action would depend on its specific targets and mode of action. For example, some pyridine derivatives have shown inhibitory activity against influenza A .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxyphenyl)pyridine can be achieved through several methods. One common approach is the Suzuki–Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction typically requires mild conditions and is tolerant of various functional groups.
Industrial Production Methods: Industrial production of this compound often involves optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the selection of appropriate boron reagents and palladium catalysts to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3-Methoxyphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various electrophiles, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional functional groups, while substitution reactions can introduce a wide range of substituents to the aromatic ring .
Applications De Recherche Scientifique
2-(3-Methoxyphenyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Comparaison Avec Des Composés Similaires
- 2-(3-Methoxyphenyl)indole
- 2-(3-Methoxyphenyl)quinoline
- 2-(3-Methoxyphenyl)benzothiophene
Comparison: Compared to these similar compounds, 2-(3-Methoxyphenyl)pyridine is unique due to its specific substitution pattern and the presence of the pyridine ring. This structural difference can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
370878-65-2 |
|---|---|
Formule moléculaire |
C13H10F3NO |
Poids moléculaire |
253.22 g/mol |
Nom IUPAC |
2-(3-methoxyphenyl)-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C13H10F3NO/c1-18-11-4-2-3-9(7-11)12-6-5-10(8-17-12)13(14,15)16/h2-8H,1H3 |
Clé InChI |
WNCPHYQOEBGTSR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=CC=CC=N2 |
SMILES canonique |
COC1=CC=CC(=C1)C2=NC=C(C=C2)C(F)(F)F |
Solubilité |
not available |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














